molecular formula C8H12N4 B13274376 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

Cat. No.: B13274376
M. Wt: 164.21 g/mol
InChI Key: DXLSQVJTAXYAAK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclopropylamine and ethylamine under controlled conditions. The reaction is usually carried out in a solvent such as 1,4-dioxane or 1,2-dichloroethane, with the mixture being refluxed to achieve high yields .

Industrial Production Methods

Industrial production of 1,3,5-triazines, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include primary amines, alkoxides, and halides. Reaction conditions often involve refluxing in solvents like 1,4-dioxane or dichloroethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with primary amines can yield various substituted triazines .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or interacting with other critical regions of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-ethyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of both cyclopropyl and ethyl groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

4-cyclopropyl-6-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H12N4/c1-2-6-10-7(5-3-4-5)12-8(9)11-6/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI Key

DXLSQVJTAXYAAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=N1)N)C2CC2

Origin of Product

United States

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